An In-Depth Technical Guide to the Synthesis and Physicochemical Properties of Alprenolol Hydrochloride
An In-Depth Technical Guide to the Synthesis and Physicochemical Properties of Alprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Alprenolol (B1662852) Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The information is curated for professionals in research and drug development, offering detailed experimental protocols, data presented in a structured format, and visualizations of key chemical and biological processes.
Chemical Synthesis
The synthesis of Alprenolol Hydrochloride is a multi-step process that begins with the Claisen rearrangement of allyl phenyl ether to form the key intermediate, 2-allylphenol. This is followed by a reaction with epichlorohydrin (B41342) and subsequent ring-opening with isopropylamine (B41738) to yield the alprenolol base, which is then converted to its hydrochloride salt.
Synthesis Pathway
The overall synthetic route can be summarized in the following steps:
-
Step 1: Synthesis of 2-Allylphenol: Allyl phenyl ether undergoes a Claisen rearrangement upon heating to produce 2-allylphenol.
-
Step 2: Synthesis of 1-(2-allylphenoxy)-2,3-epoxypropane: 2-Allylphenol is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate.
-
Step 3: Synthesis of Alprenolol: The epoxide ring of 1-(2-allylphenoxy)-2,3-epoxypropane is opened by reaction with isopropylamine.
-
Step 4: Formation of Alprenolol Hydrochloride: Alprenolol free base is treated with hydrochloric acid to form the hydrochloride salt.
Synthesis of Alprenolol Hydrochloride
Caption: Chemical synthesis pathway of Alprenolol Hydrochloride.
Experimental Protocols
Synthesis of 2-Allylphenol (Claisen Rearrangement)
Materials:
-
Allyl phenyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline) (optional)
Procedure:
-
Allyl phenyl ether is heated to approximately 200-250°C. The rearrangement can be carried out neat or in a high-boiling solvent.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 2-allylphenol, is purified by fractional distillation under reduced pressure.
Synthesis of 1-(2-allylphenoxy)-2,3-epoxypropane
Materials:
-
2-Allylphenol
-
Epichlorohydrin
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., acetone, ethanol)
Procedure:
-
2-Allylphenol is dissolved in a suitable solvent.
-
A stoichiometric amount of a base is added to the solution to form the phenoxide.
-
Epichlorohydrin is added to the reaction mixture, which is then stirred at a controlled temperature (e.g., reflux) for several hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove inorganic salts.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude epoxide.
-
Purification can be achieved by vacuum distillation or column chromatography.
Synthesis of Alprenolol
Materials:
-
1-(2-allylphenoxy)-2,3-epoxypropane
-
Isopropylamine
-
Solvent (e.g., ethanol (B145695), methanol)
Procedure:
-
1-(2-allylphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent.
-
An excess of isopropylamine is added to the solution.
-
The reaction mixture is heated to reflux and maintained for several hours until the epoxide is consumed (monitored by TLC).
-
The solvent and excess isopropylamine are removed under reduced pressure to yield crude Alprenolol free base.
Formation and Purification of Alprenolol Hydrochloride
Materials:
-
Crude Alprenolol free base
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like isopropanol)
-
Solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture of solvents like n-propanol and heptane)[1]
Procedure:
-
The crude Alprenolol free base is dissolved in a suitable organic solvent.
-
A solution of hydrochloric acid is added dropwise with stirring until the solution is acidic.
-
The precipitated Alprenolol Hydrochloride is collected by filtration.
-
The crude salt is purified by recrystallization. The solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The purified crystals of Alprenolol Hydrochloride are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]
Physicochemical Properties
A comprehensive summary of the physicochemical properties of Alprenolol Hydrochloride is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₂₄ClNO₂ | [2] |
| Molecular Weight | 285.81 g/mol | [3] |
| Appearance | White crystals or crystalline powder | [2] |
| Melting Point | 108-112 °C | [2] |
| Solubility | Freely soluble in water and ethanol (95%). Practically insoluble in diethyl ether. | [2] |
| pKa | 9.6 | [4] |
| pH (1% aqueous solution) | 4.5 - 6.0 | [2] |
Spectral Data
| Spectroscopic Technique | Key Data | Reference(s) |
| Infrared (IR) | The IR spectrum should be compared with a reference spectrum. Key absorptions are expected for O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. | [2] |
| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the aromatic, allyl, isopropyl, and propanolamine (B44665) protons. | [5][6] |
| ¹³C NMR | The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, which can be assigned using 2D NMR techniques. | [5][6] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | [7][8][9] |
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
Procedure:
-
A small amount of finely powdered, dry Alprenolol Hydrochloride is packed into a capillary tube to a height of 2-3 mm.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-20°C per minute for a preliminary determination.
-
For an accurate measurement, a fresh sample is heated to a temperature about 10°C below the approximate melting point, and then the heating rate is reduced to 1-2°C per minute.
-
The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point.[10]
Solubility Determination
Procedure:
-
A known amount of Alprenolol Hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.
-
The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of Alprenolol Hydrochloride in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).
pKa Determination by Potentiometric Titration
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
A standard solution of Alprenolol Hydrochloride of known concentration is prepared in water or a suitable co-solvent if necessary.[4]
-
The pH electrode is calibrated using standard buffer solutions.[11]
-
The solution of Alprenolol Hydrochloride is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11][12]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][13]
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Mechanism of Action: Beta-Adrenergic Signaling Pathway
Alprenolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. Its therapeutic effects in cardiovascular conditions are primarily due to its antagonism of β₁ receptors in the heart.[14] This blockade inhibits the normal signaling cascade initiated by catecholamines like norepinephrine (B1679862) and epinephrine.
The canonical signaling pathway for β₁ adrenergic receptors involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[14] By blocking this receptor, alprenolol prevents these downstream effects.
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Alprenolol blocks the β1-adrenergic receptor signaling cascade.
References
- 1. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Alprenolol hydrochloride | 13707-88-5 | FA29530 [biosynth.com]
- 4. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enantioselective determination of alprenolol in human plasma by liquid chromatography with tandem mass spectrometry using cellobiohydrolase chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thinksrs.com [thinksrs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
